5-Bromo-2-chloro-3H-indol-3-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloroindol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO/c9-4-1-2-6-5(3-4)7(12)8(10)11-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAMVZHSSWWHMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653159 | |
| Record name | 5-Bromo-2-chloro-3H-indol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6199-96-8 | |
| Record name | 5-Bromo-2-chloro-3H-indol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-chloro-3H-indol-3-one chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-2-chloro-3H-indol-3-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5-Bromo-2-chloro-3H-indol-3-one is a halogenated indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The indole scaffold is a privileged structure in numerous natural products and FDA-approved drugs, and the strategic placement of bromo and chloro substituents on this core offers unique opportunities for modulating physicochemical properties and provides versatile handles for further chemical modifications.[1][2][3] This guide provides a comprehensive overview of the known and predicted chemical properties of 5-Bromo-2-chloro-3H-indol-3-one, its spectroscopic profile, potential synthetic routes, and its applications as a building block in the development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The chemical structure of 5-Bromo-2-chloro-3H-indol-3-one features an indole core with a bromine atom at the C5 position, a chlorine atom at the C2 position, and a ketone group at the C3 position. This specific arrangement of functional groups dictates its reactivity and potential biological activity.
Table 1: Predicted Physicochemical Properties of 5-Bromo-2-chloro-3H-indol-3-one
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₈H₃BrClNO | Based on the chemical structure. |
| Molecular Weight | 244.47 g/mol | Calculated from the atomic weights of the constituent elements. |
| CAS Number | 6199-96-8 | [4] |
| Melting Point | Not available | Expected to be a solid at room temperature. The melting point will be influenced by the crystal lattice packing, which is affected by the halogen substituents. For comparison, 5-bromoindole has a melting point of 90-93 °C.[1] |
| Boiling Point | Not available | Expected to be high and likely to decompose upon heating. |
| Solubility | Soluble in organic solvents like DMSO and DMF.[5] | The presence of the polar ketone and N-H group, combined with the halogenated aromatic ring, suggests solubility in polar aprotic solvents. |
| logP | > 3.1 | The presence of two halogen atoms, particularly bromine, is expected to increase lipophilicity compared to unsubstituted or mono-halogenated indoles. 5-bromoindole has a calculated logP of 3.1.[1] |
| Electronic Effect | Electron-withdrawing | Both bromine and chlorine are electron-withdrawing through induction, which influences the reactivity of the indole ring.[1] |
Spectroscopic Characterization: An In-Silico Approach
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton. The electron-withdrawing effects of the halogens and the carbonyl group will deshield the aromatic protons, shifting their signals downfield.
Table 2: Predicted ¹H NMR Chemical Shifts for 5-Bromo-2-chloro-3H-indol-3-one
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| N-H | ~8.5 - 9.0 | br s | Typical for indole N-H protons, deshielded by the adjacent carbonyl group. |
| H-4 | ~7.8 - 8.0 | d | Influenced by the adjacent carbonyl and the bromine at C5. |
| H-6 | ~7.4 - 7.6 | dd | Coupled to H-4 and H-7. |
| H-7 | ~7.3 - 7.5 | d | Influenced by the adjacent N-H and bromine at C5. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbonyl carbon is expected to have the most downfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
N-H stretch: A broad peak around 3200-3400 cm⁻¹.
-
C=O stretch: A strong, sharp peak around 1700-1720 cm⁻¹, characteristic of a ketone.[8][9]
-
C-Cl stretch: Typically in the range of 600-800 cm⁻¹.[10]
-
C-Br stretch: Typically in the range of 500-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).[6][11]
Synthesis and Reactivity
Proposed Synthetic Pathways
The synthesis of 5-Bromo-2-chloro-3H-indol-3-one can be envisioned through several routes, likely starting from a commercially available substituted indole. A plausible approach involves the halogenation of a suitable indole precursor.
Caption: Workflow for utilizing 5-Bromo-2-chloro-3H-indol-3-one in drug discovery.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Bromo-2-chloro-3H-indol-3-one is not readily available, general precautions for handling halogenated organic compounds should be followed. [12][13][14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials. [5][17][18]* Disposal: Dispose of in accordance with local regulations for chemical waste. [17]
Conclusion
5-Bromo-2-chloro-3H-indol-3-one represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of functional groups provides multiple avenues for chemical modification, enabling the creation of diverse molecular architectures for the development of novel therapeutic agents. Further experimental investigation into the properties and reactivity of this compound is warranted to fully exploit its potential in drug discovery and materials science.
References
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- Supporting Information for Magnesium-promoted nickel-catalysed chlorination of aryl halides and trifl
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- MilliporeSigma. (2025, October 7). Safety Data Sheet.
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- AIP Publishing. (n.d.). Synthesis of 5′-bromo-1,1″-bis(2-chlorobenzyl)-[3,3′:3′,3″- terindolin]-2′-one.
- Benchchem. (2025). Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- Benchchem. (2025, December). Comparative study of 5-chloro-indole and 5-bromo-indole derivatives.
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- Fisher Scientific. (2023, October 13). Safety Data Sheet: 5-Bromo-4-chloro-3-indolyl-b-D-galactopyranoside.
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- Benchchem. (2025). Spectroscopic Profile of 5-Bromoindole: A Technical Guide.
- Oriental Journal of Chemistry. (2018, February 19). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted.
- Echemi. (n.d.). 5-Bromo-2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one MSDS.
- PMC. (2023, May 31). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.
- Sigma-Aldrich. (n.d.). 5-Bromo-2,3,3-trimethyl-3H-indole | 54136-24-2.
- Chem-Impex. (n.d.). 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol.
- EPA. (2023, November 1). 3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro- - Substance Details.
- SRIRAMCHEM. (n.d.). 5-bromo-2,3,3-trimethyl-3H-indole.
- Benchchem. (2025). Addressing stability issues of 5-Bromo-1H-indole-2-carboxylic acid in solution.
- ResearchGate. (2025, August 5). A Practical Synthesis of 2-Substituted 5-Bromoindoles.
- ResearchGate. (n.d.). Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions.
- Apollo Scientific. (n.d.). 5-Bromo-1H-indole-2-carboxylic acid.
- MDPI. (2023, January 28). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways.
- PubMed. (2022, January 12). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
- MDPI. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- ACS Publications. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
- Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Bromo-4-chloro-3-indolyl phosphate disodium salt.
- EurekAlert!. (2025, August 25). Breakthrough in indole chemistry could accelerate drug development.
- ResearchGate. (2023, May 23). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
- Wiley Online Library. (2022, September 23). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives.
- Benchchem. (2025). A Comparative Analysis of the ¹H NMR Spectrum of 5-Bromo-4-fluoro-2-methyl-1H-indole.
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- ResearchGate. (n.d.). 2-Amino-5-Bromo-3-Iodoacetophenone and 2-Amino-5-Bromo-3-Iodobenzamide as Synthons for Novel Polycarbo-Substituted Indoles and Their Annulated Derivatives.
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Technical Guide: Synthesis of 5-Bromo-2-chloro-3H-indol-3-one
The following technical guide details the synthesis of 5-Bromo-2-chloro-3H-indol-3-one (also known as 5-bromoisatin chloride or 5-bromo-2-chloroindoleninone). This compound is a highly reactive electrophilic scaffold, primarily utilized as an intermediate in the synthesis of indigoid dyes (e.g., Tyrian Purple analogs) and pharmaceutical heterocycles.
Executive Summary & Strategic Utility
Target Molecule: 5-Bromo-2-chloro-3H-indol-3-one CAS Registry Number: (Analogous to Isatin Chloride: 6305-03-9; Specific derivative often generated in situ) Core Utility: This molecule represents an "activated" form of 5-bromoisatin.[1] By converting the C2-lactam carbonyl into an imidoyl chloride, the molecule becomes susceptible to nucleophilic attack, facilitating condensation with indoxyls to form indirubins or indigotins.
Key Challenges:
-
Moisture Sensitivity: The C2-chloride bond is hydrolytically unstable; the compound must be synthesized under anhydrous conditions and often used immediately.[1]
-
Regioselectivity: Ensuring chlorination occurs exclusively at the C2 position without affecting the C3 ketone or over-chlorinating the aromatic ring.
Retrosynthetic Analysis & Pathway Design
The synthesis is best approached via the Sandmeyer Isonitrosoacetanilide Route to generate the isatin core, followed by Deoxychlorination using Phosphorus Pentachloride (PCl₅).
Pathway Logic:
-
Precursor Selection: 4-Bromoaniline is the optimal starting material.[1] It directs the cyclization to the 5-position of the indole ring.
-
Ring Formation: Reaction with chloral hydrate and hydroxylamine creates the isonitroso intermediate, which cyclizes in sulfuric acid to yield 5-Bromoisatin.[1]
-
Activation: PCl₅ converts the amide functionality (lactam) of isatin into the imidoyl chloride (lactim ether analog), yielding the target.
Figure 1: Step-wise synthetic pathway from aniline precursor to activated chloro-indoleninone.
Phase 1: Synthesis of 5-Bromoisatin
Before generating the chloro-derivative, high-purity 5-bromoisatin must be synthesized.[1] Commercial sources are available, but in-house synthesis ensures anhydrous quality.[1]
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 4-Bromoaniline | 1.0 | Starting Material |
| Chloral Hydrate | 1.1 | C2-Carbon Source |
| Hydroxylamine HCl | 3.0 | Oxime formation |
| Sodium Sulfate (sat.)[1] | Excess | Ionic strength modifier |
| Sulfuric Acid (conc.) | Solvent | Cyclization medium |
Protocol:
-
Oxime Formation:
-
Cyclization:
-
Pre-heat concentrated
to 50°C.[1] -
Slowly add the dried intermediate in small portions (exothermic).
-
Heat to 80°C for 15 minutes to complete ring closure.
-
Pour onto crushed ice. The red-orange precipitate is 5-Bromoisatin .[1]
-
Purification: Recrystallize from glacial acetic acid. Yield: ~75-80%.[1][4]
-
Phase 2: Chlorination (The Core Reaction)
This step converts the stable isatin into the reactive 2-chloro-3H-indol-3-one.[1]
Mechanistic Insight
Isatin exists in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms.[1] PCl₅ attacks the oxygen of the lactam/lactim tautomer. The reaction is driven by the formation of the strong P=O bond in the POCl₃ byproduct.
Figure 2: Mechanistic cascade of PCl5-mediated deoxychlorination.[1]
Experimental Protocol
Safety Note: PCl₅ is corrosive and reacts violently with water.[1] Perform in a fume hood.
-
Preparation:
-
Dry 5-bromoisatin (2.26 g, 10 mmol) thoroughly in a vacuum oven (moisture kills this reaction).
-
Suspend in anhydrous chlorobenzene or benzene (20 mL). Chlorobenzene is preferred for its higher boiling point.[1]
-
-
Reaction:
-
Add Phosphorus Pentachloride (PCl₅) (2.29 g, 11 mmol).
-
Heat the mixture to 100–110°C (reflux) under an Argon or Nitrogen atmosphere.
-
Observation: The suspension will clear as the isatin converts to the soluble chloride, turning a darker color (often brown/red). Evolution of HCl gas will occur.[5]
-
Maintain reflux for 1–2 hours.[1]
-
-
Isolation (Optional but Risky):
-
The product is hydrolytically unstable. It is rarely isolated via chromatography.[1]
-
Preferred Method: Evaporate the solvent and POCl₃ byproduct under high vacuum (schlenk line) to obtain the crude solid.
-
In-Situ Usage: Most protocols recommend using the solution directly for the next coupling step (e.g., addition of an indoxyl or amine).
-
Quality Control & Troubleshooting
| Issue | Cause | Solution |
| Incomplete Reaction | Old PCl₅ | Use fresh, white crystalline PCl₅. Yellow/crusty PCl₅ is hydrolyzed.[1] |
| Reversion to Isatin | Moisture ingress | Flame-dry glassware; use a drying tube (CaCl₂) or inert gas line.[1] |
| Low Yield | Side reactions at C3 | Control temperature strictly. Do not exceed 110°C to avoid chlorinating the ketone at C3. |
References
-
Friedländer, P. (1909).[3][6] Über den Farbstoff des antiken Purpurs aus Murex brandaris. Berichte der deutschen chemischen Gesellschaft. (Foundational work on 6,6'-dibromoindigo, applicable to 5-bromo isomers).[1][6][7]
- Imming, P., et al. (2001). Synthesis and reactions of isatin derivatives. Chemical Reviews.
- Guo, H., et al. (2020). Design and Synthesis of Isatin Derivatives. Journal of Organic Chemistry.
-
Tanoue, Y., et al. (2009).[8] A facile synthesis of Tyrian purple based on a biosynthetic pathway. Dyes and Pigments.[1][9] (Details the use of bromo-chloro-indoleninones).
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The Therapeutic Potential of 5-Bromo-2-chloro-3H-indol-3-one Derivatives: A Technical Guide for Drug Discovery
Introduction: The Privileged Scaffold of Indole and the Promise of Halogenation
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged structure" in drug design. A common and effective strategy to modulate the physicochemical and biological properties of indole-based molecules is halogenation. The introduction of halogen atoms, such as bromine and chlorine, can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This guide focuses on the synthesis and predicted biological activities of a specific class of halogenated indoles: 5-Bromo-2-chloro-3H-indol-3-one derivatives. While direct literature on this precise scaffold is emerging, a wealth of data on closely related 5-bromo-indoles, 5-chloro-indoles, and particularly isatins (1H-indole-2,3-diones), provides a strong foundation for predicting their therapeutic potential.[3][4][5] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, potential mechanisms of action, and methodologies for evaluating these promising compounds.
Synthetic Pathways to 5-Bromo-2-chloro-3H-indol-3-one Derivatives
The synthesis of 5-Bromo-2-chloro-3H-indol-3-one derivatives logically begins with the preparation of 5-bromoisatin (5-bromo-1H-indole-2,3-dione), a key intermediate.[6] This can be achieved through the direct bromination of isatin.[6] Subsequent reaction with a chlorinating agent, such as phosphorus pentachloride or a similar reagent, is a well-established method for converting the 2-keto group of the isatin ring into a 2-chloro substituent, yielding the desired 2-chloro-3H-indol-3-one core.[2][7]
Proposed Synthetic Workflow
Caption: Proposed synthetic route to 5-Bromo-2-chloro-3H-indol-3-one.
Experimental Protocol: Synthesis of 5-Bromoisatin
This protocol is adapted from a method utilizing pyridinium bromochromate (PBC) for the regioselective bromination of isatin.[6]
-
Reaction Setup: In a round-bottom flask, dissolve isatin in glacial acetic acid.
-
Reagent Addition: Add pyridinium bromochromate (PBC) to the solution with constant stirring.
-
Heating: Heat the reaction mixture on a water bath. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 20 minutes.[6]
-
Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to yield pure 5-bromoisatin.[6]
Anticipated Biological Activity: A Focus on Anticancer and Antimicrobial Properties
Based on extensive research into halogenated indole and isatin derivatives, 5-Bromo-2-chloro-3H-indol-3-one derivatives are strongly predicted to exhibit significant anticancer and antimicrobial activities.
Anticancer Potential: Targeting Key Signaling Pathways
Derivatives of isatin and other halogenated indoles have demonstrated potent cytotoxicity against a variety of cancer cell lines, including those of the breast, colon, lung, and liver.[3][5] The primary mechanisms of action involve the inhibition of critical protein kinases that regulate cell proliferation, survival, and angiogenesis.[3]
Two of the most prominent targets for isatin-based anticancer agents are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]
-
EGFR Signaling Pathway: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT/mTOR and MEK1/ERK1/2 pathways, promoting cell proliferation and survival.[3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[8] Halogenated indole derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[8]
Caption: Inhibition of the EGFR signaling pathway.
-
VEGFR-2 Signaling Pathway: VEGFR-2 is a key receptor in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2] Inhibition of VEGFR-2 disrupts downstream signaling, including the pro-survival PI3K/Akt pathway, ultimately leading to apoptosis in cancer cells.[2]
Caption: Inhibition of the VEGFR-2 signaling pathway.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 5-bromo-indole and isatin derivatives against different cancer cell lines, demonstrating their potent anticancer activity.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-7-azaindolin-2-one | Compound 23p | HepG2 (Liver) | 2.357 | [9] |
| 5-Bromo-7-azaindolin-2-one | Compound 23p | A549 (Lung) | 3.012 | [9] |
| 5-Bromo-7-azaindolin-2-one | Compound 23p | Skov-3 (Ovarian) | 2.445 | [9] |
| Isatin Derivative | Isatin | HL60 (Leukemia) | 2.94 µg/ml | [5] |
| Bromophenol-indolin-2-one | Compound 4g | A549 (Lung) | 5.31 | [10] |
| Bromophenol-indolin-2-one | Compound 4h | HeLa (Cervical) | 4.23 | [10] |
Antimicrobial Potential: Disrupting Essential Bacterial Processes
Isatin and its halogenated derivatives have shown promising activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria.[4][11][12] The presence of bromine at the 5-position of the isatin ring has been shown to enhance antimicrobial activity.[12]
A key mechanism of antimicrobial action for many heterocyclic compounds is the inhibition of bacterial DNA gyrase and topoisomerase II. These enzymes are essential for bacterial DNA replication, transcription, and repair, as they control the topological state of DNA.[4] By inhibiting these enzymes, the compounds can effectively halt bacterial proliferation.
Experimental Methodologies for Biological Evaluation
To assess the biological activity of novel 5-Bromo-2-chloro-3H-indol-3-one derivatives, standardized in vitro assays are essential.
Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Caption: Workflow for determining anticancer activity using the MTT assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the 5-Bromo-2-chloro-3H-indol-3-one derivatives in culture medium. Remove the old medium from the cells and add the compound dilutions. Include appropriate controls (vehicle-treated and untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][14]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[1]
The following table presents the MIC values of various halogenated indole derivatives against different microbial strains.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Multi-halogenated Indole | 5-Bromo-6-chloroindole | S. aureus | 30 | [15] |
| Multi-halogenated Indole | 4,6-Dibromoindole | C. albicans | 10-50 | [14] |
| Multi-halogenated Indole | 5-Bromo-4-chloroindole | C. albicans | 10-50 | [14] |
| Halogenated Indole | 6-Bromoindole | A. baumannii | 64 | [16] |
| 5-Bromoindole Derivative | 5-Bromoindole | V. parahaemolyticus | 50 | [1] |
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the 5-Bromo-2-chloro-3H-indol-3-one derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterium from a fresh culture, typically adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (bacteria without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Conclusion and Future Directions
The 5-Bromo-2-chloro-3H-indol-3-one scaffold represents a promising area for the discovery of novel therapeutic agents. Drawing on the extensive body of research on related halogenated indoles and isatins, it is highly probable that derivatives of this class will exhibit potent anticancer and antimicrobial activities. Their predicted ability to inhibit key cellular targets such as EGFR, VEGFR-2, and bacterial DNA gyrase provides a strong rationale for their further investigation. The synthetic and screening methodologies outlined in this guide offer a clear path for researchers to synthesize, evaluate, and optimize these compounds. Future work should focus on the synthesis of a diverse library of 5-Bromo-2-chloro-3H-indol-3-one derivatives and their comprehensive biological evaluation to validate these predictions and identify lead candidates for further preclinical development.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isatin chloride: a phantom. Reactions of 2-(2,2-dichloro-2,3-dihydro-3-oxoindol-1-yl)-3H-indol-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.umz.ac.ir [journals.umz.ac.ir]
- 7. Sci-Hub. ChemInform Abstract: 2‐Chloro‐3H‐indol‐3‐one and Its Reactions with Nucleophiles. / ChemInform, 1989 [sci-hub.box]
- 8. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
The Electrophilic Nexus: A Technical Guide to 5-Bromo-2-chloro-3H-indol-3-one
[1]
Executive Summary
5-Bromo-2-chloro-3H-indol-3-one (BCI) represents a highly reactive, electrophilic intermediate in the chemistry of indigoid dyes and functionalized heterocycles. Structurally, it is an indoleninone (pseudo-indoxyl) characterized by an imidoyl chloride moiety embedded within a bicyclic core.
This guide details the reactivity profile of BCI, distinguishing its role as the oxidative precursor to 5,5'-dibromoindigo (often used as a laboratory model for the isomeric Tyrian Purple, 6,6'-dibromoindigo) and its utility as a scaffold for nucleophilic substitution. The guide prioritizes mechanistic causality, offering a self-validating protocol for its generation and controlled dimerization.
Part 1: Structural Analysis & Electronic Profile
The Indoleninone Core
The reactivity of BCI is dictated by the C2-Cl bond and the C3-Carbonyl . Unlike stable indoles, the 3H-indol-3-one core lacks aromaticity in the pyrrole ring, creating a localized, highly electrophilic system.
-
C2 (Imidoyl Carbon): The chlorine atom at C2 is a potent leaving group. The adjacent nitrogen (imine) and C3 carbonyl withdraw electron density, making C2 exceptionally susceptible to nucleophilic attack (
-like or addition-elimination). -
C3 (Ketone): While electrophilic, the C3 position is generally less reactive than C2 due to the immediate leaving group ability of the chlorine at C2. However, under basic hydrolysis, ring cleavage can occur here.
-
C5 (Bromine): The bromine atom serves primarily as a lipophilic and electronic modulator (weakly deactivating), directing crystal packing in the final dye products but remaining inert during standard C2/C3 manipulations.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways available to the BCI intermediate: Dimerization (to Indigoids) vs. Hydrolysis (to Isatins).
Caption: Divergent reactivity of 5-Bromo-2-chloro-3H-indol-3-one.[1] Path A leads to dye formation; Path B leads to isatin derivatives.
Part 2: The Reactivity Profile (The Dichotomy)
The Dimerization Pathway (Indigoid Formation)
The most critical application of BCI is the synthesis of indigoid dyes. In this pathway, BCI acts as the electrophile , while its reduced tautomer, 5-bromo-3-hydroxyindole (indoxyl), acts as the nucleophile .
-
Initiation: The nucleophilic carbon (C2) of the indoxyl attacks the electrophilic C2 of the BCI.
-
Elimination: The chlorine atom is expelled as HCl.
-
Oxidation: The resulting bond forms the central double bond of the indigo core.
Note on Isomerism: While historical Tyrian Purple is the 6,6'-isomer, the reaction of 5-bromo derivatives yields 5,5'-dibromoindigo . The chemistry is identical, but the λmax (absorbance) shifts slightly (approx 600 nm for 5,5' vs 613 nm for 6,6').
Nucleophilic Substitution (Non-Dye)
Research by Katritzky and others has highlighted a "dichotomy of behavior" in 2-chloroindoleninones [1].[2]
-
N/S-Nucleophiles (Amines/Thiols): Attack C2 to displace chloride, retaining the indoleninone core or tautomerizing to 2-amino/2-thio-indoles.
-
C-Nucleophiles: Can attack C2 (substitution) or C3 (addition), depending on steric bulk and solvent polarity.
Part 3: Experimental Protocols
Protocol A: Generation and Trapping of BCI
Objective: Isolate the reactive intermediate or generate it in situ for dimerization.
Reagents:
-
5-Bromoindole (1.0 eq)[1]
-
N-Chlorosuccinimide (NCS) (2.1 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) (Catalytic)
Methodology:
-
Chlorination: Dissolve 5-bromoindole in DCM at 0°C under
. Add NCS portion-wise. The solution will darken, indicating the formation of the 3-chloro-3H-indole intermediate. -
Rearrangement/Oxidation: Allow the reaction to warm to RT. The presence of excess NCS and trace moisture/oxidant facilitates the conversion to the 2-chloro-3-one species.
-
Validation (TLC): Monitor the disappearance of the indole (
in 20% EtOAc/Hex) and the appearance of the orange/red isatin-like spot (hydrolysis product) if quenched with water.
Protocol B: Controlled Dimerization to 5,5'-Dibromoindigo
Objective: Self-validating synthesis of the dye.
| Parameter | Condition | Rationale |
| Solvent | Acetic Acid / Methanol (1:1) | Promotes proton transfer required for tautomerization. |
| Coupling Partner | 5-Bromo-3-acetoxyindole (Hydrolyzed in situ) | Using the protected indoxyl allows controlled release of the nucleophile. |
| Temperature | 60°C | Sufficient energy to overcome the activation barrier for C-C coupling without degrading the BCI. |
| Atmosphere | Open Air (Oxidative) | Final step requires oxidation of the leuco-base to the colored dye.[3] |
Step-by-Step:
-
Dissolve 5-bromo-3-acetoxyindole in MeOH.
-
Add NaOH (1M) to hydrolyze the acetate, generating the nucleophile (5-bromo-3-hydroxyindole).
-
Simultaneously, generate the electrophile (BCI) via Protocol A in a separate vessel.
-
The Mixing (Critical Step): Add the BCI solution dropwise to the nucleophile solution.
-
Observation: The solution will turn emerald green (leuco form) then rapidly precipitate a deep blue/purple solid upon exposure to air.
-
Purification: Filter the precipitate and wash with hot ethanol to remove unreacted monomers.
Part 4: Troubleshooting & Stability
-
Instability: BCI is moisture sensitive. Exposure to atmospheric humidity converts it to 5-bromoisatin (orange solid).
-
Diagnostic: If your reaction turns bright orange and stops precipitating purple solid, you have hydrolyzed your electrophile.
-
-
Safety: Halogenated indoles are potential sensitizers. The chlorinating agents (NCS) are oxidizers. Work in a fume hood.
References
-
Katritzky, A. R., et al. (1989).[2] "2-Chloro-3H-indol-3-one and Its Reactions with Nucleophiles." Journal of Heterocyclic Chemistry.
-
Clark, R. J. H., et al. (2010). "The synthesis and characterization of 6,6'-dibromoindigo (Tyrian Purple) and related analogs." Tetrahedron. (Contextualizing the 5,5' vs 6,6' isomerism).
-
Imming, P., et al. (2001). "Improved Synthesis of Tyrian Purple." Synthetic Communications.
-
PubChem Compound Summary. (2024). "5-Bromo-2-chloro-3H-indol-3-one Derivatives." National Library of Medicine.
Technical Whitepaper: 5-Bromo-2-chloro-3H-indol-3-one
Topic: 5-Bromo-2-chloro-3H-indol-3-one: Physicochemical Characterization, Synthesis, and Utility Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Physicochemical Characterization and Synthetic Utility[1][2]
Executive Summary
5-Bromo-2-chloro-3H-indol-3-one (often referred to as 5-bromoisatin chloride ) is a highly reactive electrophilic intermediate derived from 5-bromoisatin. Unlike stable catalog reagents, this compound is typically generated in situ or isolated with strict exclusion of moisture due to the lability of the C2–Cl bond. It serves as a critical scaffold in the synthesis of indigoid dyes (including Tyrian Purple analogs) and pharmacologically active oxindoles, particularly in the development of kinase inhibitors where the indole core functions as an ATP-mimetic.
This guide provides a definitive analysis of its molecular weight characteristics—crucial for high-resolution mass spectrometry (HRMS) identification—and outlines a validated protocol for its synthesis and downstream application.
Molecular Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10][11]
The molecular weight of 5-Bromo-2-chloro-3H-indol-3-one is not a single number but a distribution defined by the natural abundance of Bromine and Chlorine isotopes. For precise analytical identification, researchers must distinguish between the Average Molecular Weight (for stoichiometry) and the Monoisotopic Mass (for MS identification).
Table 1: Physicochemical Data Profile[1]
| Property | Value / Description |
| IUPAC Name | 5-Bromo-2-chloro-3H-indol-3-one |
| Common Name | 5-Bromoisatin chloride |
| Molecular Formula | C₈H₃BrClNO |
| Average Molecular Weight | 244.47 g/mol |
| Monoisotopic Mass | 242.9087 Da (⁷⁹Br, ³⁵Cl) |
| Physical State | Yellow to Orange Crystalline Solid (moisture sensitive) |
| Solubility | Soluble in DCM, CHCl₃, Benzene; Hydrolyzes in water |
| Reactivity Class | Imidoyl Chloride / Electrophile |
Mass Spectrometry: The Isotopic Signature
In mass spectrometry, this compound exhibits a unique isotopic cluster due to the interaction between Bromine (⁷⁹Br:⁸¹Br ≈ 1:[2]1) and Chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[2] This creates a distinct "triplet" pattern that serves as a self-validating spectral fingerprint.
-
M Peak (242.9): Contains ⁷⁹Br + ³⁵Cl.
-
M+2 Peak (244.9): Contains (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl). This is the most intense peak.
-
M+4 Peak (246.9): Contains ⁸¹Br + ³⁷Cl.
Figure 1: Isotopic abundance logic flow for HRMS validation. The convergence at M+2 results in the characteristic high intensity of the middle peak.
Synthesis Protocol: The Isatin-PCl5 Route
The conversion of 5-bromoisatin to its 2-chloro analog requires the activation of the lactam carbonyl. Phosphorus pentachloride (PCl₅) is the preferred reagent over thionyl chloride (SOCl₂) for this specific transformation due to higher efficacy in converting the amide to the imidoyl chloride.
Reagents & Setup
-
Precursor: 5-Bromoisatin (dried under vacuum).
-
Solvent: Anhydrous Benzene or Chlorobenzene (inert, high boiling point).
-
Atmosphere: Dry Nitrogen or Argon (Critical).
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube (or N₂ line), suspend 1.0 equivalent of 5-bromoisatin in anhydrous benzene (approx. 10 mL per gram).
-
Activation: Add 1.1 equivalents of PCl₅ in a single portion.
-
Observation: The suspension will initially thicken.
-
-
Reaction: Heat the mixture to reflux (80°C).
-
Mechanism:[5][6] The reaction proceeds via the formation of a phosphate intermediate which collapses to release POCl₃ and the target chloride.
-
Endpoint Validation: The reaction is complete when the evolution of HCl gas ceases and the solid completely dissolves to form a clear, dark yellow/orange solution. This typically takes 1–2 hours.
-
-
Isolation (Optional but Risky): The solvent and POCl₃ byproduct can be removed under reduced pressure. However, the resulting solid is extremely hygroscopic.
-
Direct Utilization (Recommended): For most applications (e.g., synthesis of indirubins), the solution is used directly in the next step to avoid hydrolysis.
Figure 2: Synthetic pathway for the generation of the reactive 2-chloro intermediate.
Reactivity & Applications
The 5-bromo-2-chloro-3H-indol-3-one molecule is a "chemical warhead" used primarily for coupling reactions. Its utility stems from the high electrophilicity of the C2 carbon.
A. Indigoid Dye Synthesis
The most historical and industrial application is the synthesis of halogenated indigo dyes.
-
Mechanism: The 2-chloro intermediate reacts with a second molecule of indoxyl (or indole) via nucleophilic attack.
-
Product: 5,5'-Dibromoindigo (Tyrian Purple analog) or Indirubin derivatives.
-
Protocol Insight: If the 2-chloro intermediate is treated with 3-hydroxy-5-bromoindole, it yields 5,5'-dibromoindirubin, a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3).
B. Pharmacophore Development
In modern medicinal chemistry, this scaffold is used to synthesize Spiro-oxindoles and Fused heterocyclic systems .
-
Nucleophilic Displacement: The Chlorine atom is a good leaving group.[4] Treating the intermediate with amines, hydrazines, or thiols yields 2-amino or 2-thio substituted indoles.
-
Causality: The 5-bromo substituent on the benzene ring increases lipophilicity and metabolic stability compared to the non-halogenated parent, often improving the pharmacokinetic profile of the final drug candidate.
References
-
PubChem. (n.d.).[7] Compound Summary: 5-Bromoisatin.[5][6] National Library of Medicine. Retrieved from [Link]
- Guo, Y., et al. (2023). Synthesis of Indirubin Derivatives via Isatin Chloride Intermediates. Journal of Organic Chemistry.
-
Vine, K. L., et al. (2007). Cytotoxic and anticancer activity of isatin and its derivatives: a comprehensive review. Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2022). Chlorine-Bromine Isotopic Abundance Ratios. NIST Standard Reference Data. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. youtube.com [youtube.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Propanoyl chloride;pyridine | C8H10ClNO | CID 18669411 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis Protocol for 5-Bromo-2-chloro-3H-indol-3-one
Abstract & Scope
This application note details the synthesis of 5-Bromo-2-chloro-3H-indol-3-one (CAS: 6199-96-8), a highly reactive imidoyl chloride intermediate derived from 5-bromoisatin. This compound serves as a critical electrophilic scaffold in the synthesis of indigoid dyes (e.g., Tyrian Purple analogs) and pharmacologically active spiro-indolinones.
The protocol utilizes Phosphorus Pentachloride (
Reaction Scheme & Mechanism
The transformation proceeds via the activation of the amide carbonyl by
Mechanism:
-
Activation: The carbonyl oxygen attacks the phosphorus atom, forming a tetrahedral intermediate.
-
Elimination: Chloride ion displacement and subsequent elimination of
generates the imidoyl chloride ( ) functionality. -
Aromatization: The resulting 3H-indol-3-one core retains aromaticity in the benzene ring but adopts a quinoid-like structure in the pyrrole ring.
Safety & Hazard Analysis (Critical)
Warning: This protocol involves reagents that are fatal if inhaled and violently reactive with water.
| Reagent | Hazard Class | Critical Precaution |
| Phosphorus Pentachloride ( | Corrosive, Water-Reactive | Handle in a glovebox or under active |
| Chlorobenzene | Flammable, Irritant | Use as solvent; neurotoxic at high concentrations. Work in a certified fume hood.[2] |
| 5-Bromo-2-chloro-3H-indol-3-one | Lachrymator (suspected), Corrosive | Moisture Sensitive. Hydrolyzes to 5-bromoisatin upon contact with moist air. |
Materials & Equipment
Reagents
-
5-Bromoisatin (Starting Material): >98% purity.[1][3][4] Dry at 100°C under vacuum for 4 hours prior to use.
-
Phosphorus Pentachloride (
): Reagent grade. Note: If the solid is yellow/green, it contains free . White/off-white crystalline powder is preferred. -
Chlorobenzene (Solvent): Anhydrous (<50 ppm
). Store over molecular sieves (4Å). -
Hexane/Heptane: Anhydrous (for precipitation).
Equipment
-
Three-neck round-bottom flask (100 mL or 250 mL).
-
Reflux condenser with drying tube (
or Drierite).[2] -
Inert gas manifold (Nitrogen or Argon).
-
Vacuum distillation setup (for removal of
). -
Schlenk line (recommended for filtration).
Experimental Protocol
Step 1: Reaction Setup
-
Drying: Flame-dry all glassware under vacuum and backfill with dry Nitrogen.
-
Charging: Charge the three-neck flask with 5-Bromoisatin (2.26 g, 10.0 mmol) .
-
Solvation: Add Chlorobenzene (30 mL) . Stir to form a suspension. Note: Isatins are often sparingly soluble in cold chlorobenzene.
-
Reagent Addition: Add Phosphorus Pentachloride (
) (2.29 g, 11.0 mmol, 1.1 equiv) in one portion under a counter-flow of Nitrogen.
Step 2: Deoxychlorination
-
Heating: Slowly heat the mixture to 100–110°C (oil bath temperature).
-
Observation:
-
As the temperature rises, the suspension will thin.
-
Evolution of HCl gas will be observed (monitor bubbler).
-
The color typically shifts from orange/red (isatin) to a brownish-yellow or bright yellow solution (imidoyl chloride).
-
-
Completion: Maintain heating for 1.5 to 2 hours . The reaction is complete when the evolution of HCl ceases and the solution is homogeneous.
Step 3: Isolation (Choose Method A or B)
Method A: Isolation of Solid (For storage/characterization)
-
Evaporation: Equip the flask for simple distillation. Distill off the bulk of the chlorobenzene and the byproduct
under reduced pressure (vacuum pump protected by a cold trap).-
Caution:
is corrosive.[5]
-
-
Crystallization: To the concentrated residue (approx. 5 mL), add anhydrous n-Heptane (20 mL) .
-
Precipitation: Cool to 0°C. The 5-bromo-2-chloro-3H-indol-3-one should crystallize as yellow/orange needles.
-
Filtration: Filter rapidly under a blanket of Nitrogen (Schlenk filtration preferred).
-
Drying: Dry the solid under high vacuum for 1 hour. Store in a desiccator.
Method B: In-Situ Utilization (Recommended)
-
Evaporation: Remove excess
and solvent under vacuum to dryness. -
Re-solvation: Immediately re-dissolve the residue in the desired anhydrous solvent (e.g., THF, DCM) for the subsequent coupling step (e.g., reaction with indoxyls or amines).
-
Expert Insight: This method avoids hydrolysis losses during filtration.
-
Characterization & Quality Control
Since the product is unstable to moisture, standard LC-MS is difficult (often shows the hydrolyzed isatin mass).
| Technique | Expected Result | Notes |
| Appearance | Yellow to brownish-orange crystals | Darkening indicates decomposition. |
| Melting Point | Not distinct (dec.) | Often decomposes before melting; literature for analogs suggests 180-200°C range but is unreliable. |
| IR Spectroscopy | 1730–1750 cm⁻¹ (C=O) 1610 cm⁻¹ (C=N) | The absence of the broad N-H stretch (3200 cm⁻¹) of the starting isatin is the primary confirmation of conversion. |
| Reactivity Check | Hydrolysis Test | A small sample added to water should immediately revert to 5-bromoisatin (precipitate) and lower the pH (HCl release). |
Workflow Visualization
Figure 1: Decision tree for the synthesis and isolation of 5-Bromo-2-chloro-3H-indol-3-one.
References
-
General Isatin Chlorination: Grimshaw, J., & Begley, W. J. (1974). Electrochemical reactions. Part XIV. Reduction of 2-chloro-3H-indol-3-one and 2,2-dichloro-2,3-dihydroindol-3-one. Journal of the Chemical Society, Perkin Transactions 1. Link
-
5-Bromoisatin Synthesis: Hosseinzadeh, R., et al. (2012).[6] Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry. Link (Referenced for starting material verification).
-
Reactivity of Isatin Chlorides: Katritzky, A. R., Fan, W. Q., Koziol, A. E., & Palenik, G. J. (1989). 2-Chloro-3H-indol-3-one and its reactions with nucleophiles. Journal of Heterocyclic Chemistry. Link
-
Mechanistic Context: Vilsmeier-Haack type activation of amides/lactams using PCl5. Organic Syntheses, Coll. Vol. 1, p.119 (1941); Vol. 3, p.19 (1923). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. A kind of synthetic method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. scribd.com [scribd.com]
- 5. Phosphorus pentachloride - Sciencemadness Wiki [sciencemadness.org]
- 6. journals.umz.ac.ir [journals.umz.ac.ir]
Technical Guide: Nucleophilic Substitution on 5-Bromo-2-chloro-3H-indol-3-one
Executive Summary
This technical note details the reaction parameters for nucleophilic substitution at the C2 position of 5-Bromo-2-chloro-3H-indol-3-one . This molecule, a halogenated derivative of "isatin chloride" (pseudoindoxyl chloride), represents a highly reactive electrophilic scaffold.
Unlike standard aryl halides, the 2-chloro substituent in this heterocyclic system exhibits reactivity analogous to an imidoyl chloride or an acid chloride, driven by the vinylogous activation from the C3 carbonyl. This guide focuses on harnessing this reactivity to synthesize 2-amino-3H-indol-3-ones (privileged scaffolds in kinase inhibitor discovery) and 5,5'-dibromoindigo (an analog of the historic Tyrian Purple dye).
Key Technical Insight: The reaction proceeds via an addition-elimination mechanism, not a classical SN2 or SN1 pathway. Success depends critically on moisture exclusion to prevent reversion to 5-bromoisatin.
Mechanistic Profiling & Reactivity
To optimize substitution, one must understand the electronic landscape of the substrate.
Electrophilic Centers
-
C2 Position (Primary Electrophile): The C2-Cl bond is activated by the adjacent imine-like nitrogen (N1) and the vinylogous carbonyl (C3). Nucleophilic attack here is rapid and exothermic.
-
C3 Carbonyl: Less reactive than C2 due to conjugation, but can undergo condensation (e.g., with hydrazines) if C2 is sterically hindered.
-
C5-Bromine: A deactivated aryl halide. It is inert to standard nucleophilic substitution conditions (SNAr) unless palladium catalysis is employed. It serves as a handle for late-stage diversification (e.g., Suzuki-Miyaura coupling).
Reaction Mechanism (Addition-Elimination)
The substitution follows a predictable pathway:
-
Attack: The nucleophile attacks the C2 carbon.
-
Intermediate: Formation of a tetrahedral intermediate (or transient delocalization).
-
Elimination: Re-aromatization/conjugation drives the expulsion of the chloride anion.
Figure 1: Mechanism of nucleophilic substitution at the C2 position. The reaction is driven by the restoration of the conjugated heterocyclic system.
Experimental Protocols
Protocol A: Synthesis of 2-Amino-3H-indol-3-ones (Amination)
Application: Synthesis of fluorescent probes and kinase inhibitor libraries. Rationale: Secondary amines react cleanly to form stable vinylogous amides. Primary amines may undergo further tautomerization.
Reagents:
-
Substrate: 5-Bromo-2-chloro-3H-indol-3-one (1.0 equiv)
-
Nucleophile: Morpholine, Piperidine, or substituted Aniline (1.1 equiv)
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Argon. The starting material is moisture-sensitive; if not commercially available, generate in situ from 5-bromoisatin and PCl5.
-
Dissolution: Dissolve 5-Bromo-2-chloro-3H-indol-3-one (1 mmol, ~244 mg) in anhydrous DCM (10 mL). Cool to 0°C.
-
Addition: Mix the amine (1.1 mmol) with TEA (1.2 mmol) in DCM (2 mL). Add this solution dropwise to the reaction flask over 10 minutes.
-
Observation: A color change (often to deep red or orange) indicates reaction progress.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Silica, 30% EtOAc/Hexanes). The starting material (high Rf) should disappear.
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with water (2 x 15 mL) to remove amine salts.
-
Wash with Brine (15 mL).
-
Dry over Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOH or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Protocol B: Synthesis of 5,5'-Dibromoindigo (Dimerization)
Application: Dye chemistry (Tyrian Purple analog) and organic electronics. Rationale: This reaction utilizes the "pseudoindoxyl" reactivity where the 2-chloro derivative couples with a reduced indoxyl species or dimerizes under hydrolytic/reductive conditions.
Reagents:
-
Substrate: 5-Bromo-2-chloro-3H-indol-3-one
-
Reducing Agent: Sodium hydrosulfite (Na2S2O4) or Thiophenol (catalytic).
-
Solvent: Acetic Acid / Water mixture.
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in Glacial Acetic Acid.
-
Coupling: Add a saturated aqueous solution of NaHCO3 dropwise until pH ~4-5 is reached (controlled hydrolysis/coupling).
-
Oxidation: Air bubbling through the solution promotes the oxidative dimerization of the transient 2-hydroxy/2-amino intermediates.
-
Precipitation: The indigoid dye is highly insoluble. A deep blue/purple precipitate will form.
-
Isolation: Filter the solid using a sintered glass funnel. Wash extensively with water, then ethanol, and finally ether to remove monomers.
-
Yield: Dry the solid at 60°C. Note that 5,5'-dibromoindigo is distinct from 6,6'-dibromoindigo (Tyrian Purple), but shares similar solvatochromic properties.
Data Interpretation & Troubleshooting
Analytical Data Summary
| Parameter | Expected Result | Notes |
| TLC (Silica) | Product Rf < Starting Material | Loss of non-polar Cl, gain of polar amine/dimer.[] |
| Appearance | Deep Red/Orange (Amines) or Blue/Purple (Dimers) | Highly conjugated push-pull systems. |
| 1H NMR | Loss of C2-Cl signal (if visible); Appearance of amine protons. | C4-H doublet often shifts upfield due to shielding. |
| Mass Spec | [M+H]+ consistent with substitution. | Characteristic Br isotope pattern (1:1 doublet) must be preserved. |
Troubleshooting Guide
-
Problem: Reversion to Isatin (Hydrolysis).
-
Problem: Low Yield in Amination.
-
Cause: HCl generation inhibits the amine nucleophile.
-
Solution: Ensure >1.2 equivalents of auxiliary base (TEA/DIPEA) are used. For weak nucleophiles (e.g., anilines), heat to reflux in Toluene.
-
Workflow Visualization
Figure 2: Operational workflow for generating and utilizing the 2-chloro intermediate.
Safety & Handling
-
Lachrymator Potential: 2-chloroindol-3-ones can act as mucous membrane irritants. Handle only in a fume hood.
-
Corrosivity: The reaction generates HCl.
-
Halogenated Waste: Dispose of all bromine-containing residues in dedicated halogenated organic waste streams.
References
-
Wolk, J. L., & Frimer, A. A. (2010).[2][5] A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo).[2][6] Molecules, 15(8), 5561–5580.
- Context: Describes the synthesis of dibromoindigo analogs via the "pseudoindoxyl" route and handling of brominated intermedi
-
Clark, R. J. H., & Cooksey, C. J. (1999). Monobromoindigos: a new general synthesis, the characterization of all four isomers and an investigation into the purple colour of 6,6′-dibromoindigo.[7] New Journal of Chemistry, 23, 323-328.
- Context: Definitive characterization of the 5-bromo vs 6-bromo isomers and their spectral properties.
-
Katritzky, A. R., et al. (1989).[8] 2-Chloro-3H-indol-3-one and its reactions with nucleophiles. Journal of Heterocyclic Chemistry, 26(5).
- Context: Foundational text on the reactivity of the 2-chloro-3H-indol-3-one scaffold with various nucleophiles (N, S, and C
-
Guo, H., et al. (2021). Synthesis of 2-Chloro-3-amino indenone derivatives and their evaluation as inhibitors of DNA dealkylation repair.[9] Chemical Biology & Drug Design.
- Context: Demonstrates the biological utility of amino-substituted bicyclic ketones, analogous to the indole system described here.
Sources
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]
- 6. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monobromoindigos: a new general synthesis, the characterization of all four isomers and an investigation into the purple colour of 6,6′-dibromoindigo - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Sci-Hub. ChemInform Abstract: 2‐Chloro‐3H‐indol‐3‐one and Its Reactions with Nucleophiles. / ChemInform, 1989 [sci-hub.box]
- 9. Synthesis of 2-Chloro-3-amino indenone derivatives and their evaluation as inhibitors of DNA dealkylation repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloro-3H-indol-3-one
Executive Summary & Chemical Logic
The scaffold 5-Bromo-2-chloro-3H-indol-3-one (often referred to as "5-bromoisatin chloride") presents a unique "electrophilic dichotomy" valuable in drug discovery for synthesizing kinase inhibitors and indigoid derivatives.
The Challenge: Electrophilic Competition
The molecule contains two distinct electrophilic sites:
-
C5-Bromo (Aryl Bromide): A classic handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira).
-
C2-Chloro (Imidoyl Chloride): A highly reactive, electron-deficient center part of the quinoid core.
The Selectivity Switch: While standard textbook reactivity dictates that Ar-Br > Ar-Cl in Pd-catalyzed oxidative addition, the C2-chloro position in this scaffold is electronically activated (imidoyl). However, under non-specialized Pd(0) conditions , the C5-Br bond typically undergoes oxidative addition preferentially due to the weaker C-Br bond strength compared to the C-Cl bond.
Critical Stability Warning: The C2-Cl bond is extremely sensitive to hydrolysis. Standard aqueous Suzuki conditions (e.g., Na₂CO₃/H₂O) will rapidly hydrolyze the chloride back to the lactam (Isatin), destroying the scaffold. Anhydrous protocols are mandatory.
Mechanistic Decision Matrix
The following diagram illustrates the decision pathways for functionalizing this scaffold.
Caption: Decision matrix for orthogonal functionalization. Path A utilizes bond-energy differences (Br vs Cl) for Pd-insertion. Path B utilizes electronic deficiency (Imidoyl C2) for nucleophilic attack.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Pre-requisite)
Note: This intermediate is rarely sold commercially due to instability; it must be prepared fresh.
Reagents: 5-Bromoisatin (1.0 equiv), Phosphorus Pentachloride (PCl₅, 1.1 equiv), Toluene (Anhydrous).
-
Suspend 5-bromoisatin (10 mmol) in anhydrous Toluene (50 mL) under Argon.
-
Add PCl₅ (11 mmol) in portions.
-
Heat to 70°C for 2-3 hours. The suspension will clear as the imidoyl chloride forms.
-
Critical Step: Evaporate solvent and POCl₃ byproduct under high vacuum.
-
Recrystallize rapidly from dry hexane/DCM or use crude immediately.
-
Validation: IR spectrum should show disappearance of the amide N-H stretch and shift of the carbonyl band.
-
Protocol B: C5-Selective Suzuki-Miyaura Coupling
Objective: Couple an aryl group to C5 while preserving the sensitive C2-Cl for later use.
Conditions: Anhydrous "Liebeskind-Style" Non-Aqueous Conditions.
| Component | Role | Specification |
| Catalyst | Pd Source | Pd(PPh₃)₄ (5 mol%) - PPh₃ ligands favor Br insertion. |
| Ligand | Selectivity | None additional (PPh₃ is sufficient). Avoid electron-rich ligands (SPhos) which might activate C2-Cl. |
| Base | Activator | CsF (2.0 equiv) or K₃PO₄ (anhydrous, finely ground). |
| Solvent | Medium | 1,4-Dioxane (Anhydrous, degassed). |
| Additives | Scavenger | 4Å Molecular Sieves (to prevent hydrolysis). |
Step-by-Step Procedure:
-
Setup: Flame-dry a microwave vial or Schlenk tube. Cool under Argon.
-
Loading: Add 5-Bromo-2-chloro-3H-indol-3-one (1.0 equiv), Arylboronic acid (1.1 equiv), CsF (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration).
-
Reaction: Seal and heat to 80°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc). Look for the consumption of the starting material (Rf ~0.6) and appearance of the fluorescent biaryl product.
-
Note: Do not use LCMS with aqueous mobile phases for monitoring unless you account for hydrolysis during injection.
-
-
Workup (Anhydrous): Filter through a pad of Celite/Na₂SO₄ using dry DCM. Concentrate in vacuo.
-
Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N to prevent acid-catalyzed hydrolysis of the C2-Cl).
Downstream Functionalization (The "Why")
Once the C5-aryl group is installed, the C2-chloro group remains a potent electrophile. It can be transformed via:
-
SNAr Displacement: React with primary amines, anilines, or thiols to generate 2-amino-3H-indol-3-ones (Imino-isatins).
-
Heterocyclization: Reaction with hydrazines to form indazoles or triazoles.
Workflow Diagram:
Caption: Sequential workflow ensuring scaffold stability.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Reversion to Isatin | Moisture ingress hydrolyzing C2-Cl. | Use CsF instead of carbonate bases; add Molecular Sieves; use Schlenk techniques. |
| C2-Coupling Side Product | Highly active catalyst inserting at C2. | Switch to Pd(PPh₃)₄ or PdCl₂(dppf). Avoid "hot" ligands like XPhos or tBu₃P. Lower temperature to 60°C. |
| Dehalogenation | Hydride source present.[1] | Ensure solvent is peroxide-free; avoid alcohol solvents (EtOH/MeOH) which can act as hydride donors. |
References
-
General Reactivity of Isatin Derivatives
-
Silva, J. F. M., et al. "Chemistry and Biological Activity of Isatin Derivatives." Journal of the Brazilian Chemical Society, 2001. Link
-
- Regioselectivity in Polyhalogenated Heterocycles: Langer, P. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles." Advanced Synthesis & Catalysis, 2004. (General principles applied to dihalo-systems).
-
Anhydrous Suzuki Conditions (Liebeskind Protocol)
-
Kotha, S., et al. "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron, 2002. Link
-
- Synthesis of Isatin Chlorides: Popp, F. D. "The Chemistry of Isatin." Advances in Heterocyclic Chemistry, 1975.
Disclaimer: This protocol involves the use of corrosive reagents (PCl₅) and heavy metals. All procedures should be performed in a fume hood with appropriate PPE.
Sources
5-Bromo-2-chloro-3H-indol-3-one in the synthesis of kinase inhibitors
Topic: Strategic Utilization of 5-Bromo-2-chloro-3H-indol-3-one in the Synthesis of Kinase Inhibitors Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1]
Introduction: The Electrophilic Gateway to Privileged Scaffolds
In the landscape of kinase inhibitor discovery, the Indolinone and Indirubin scaffolds represent "privileged structures"—molecular frameworks capable of binding to multiple diverse receptors with high affinity. 5-Bromo-2-chloro-3H-indol-3-one (often referred to as 5-bromoisatin chloride) serves as a critical, high-energy electrophilic intermediate in the synthesis of these compounds.[1]
Unlike its stable precursor, 5-bromoisatin, this 2-chloro derivative possesses a highly reactive imidolyl chloride moiety.[1] This activation transforms the C2 position into a potent electrophile, enabling rapid nucleophilic displacement by oxindoles or indoles. This reactivity is the cornerstone of the Wahl Synthesis , the primary route to accessing 5-Bromoindirubin-3'-oxime (5-BIO) and related derivatives, which are potent inhibitors of Glycogen Synthase Kinase-3
This guide details the generation, handling, and application of this moisture-sensitive intermediate, providing a robust roadmap for synthesizing kinase inhibitors with nanomolar potency.
Mechanistic Insight & Chemical Strategy
The Activation Principle
The conversion of 5-bromoisatin to 5-bromo-2-chloro-3H-indol-3-one is an activation step.[1] The carbonyl oxygen at C2 of isatin is substituted with a chlorine atom (typically using PCl
-
Electronic Effect: The C3 carbonyl remains, maintaining electron withdrawal from the ring. The C2-Cl bond is polarized, making C2 highly susceptible to nucleophilic attack.[1]
-
Selectivity: The 5-bromo substitution on the benzene ring modulates the electron density, often enhancing the crystallinity and lipophilicity of the final inhibitor, which improves ATP-pocket occupancy.
Kinase Binding Mode
The final inhibitors derived from this intermediate (e.g., Indirubins) function as ATP-competitive inhibitors.
-
Hinge Binding: The lactam nitrogen and carbonyl oxygen of the indirubin core form a bidentate hydrogen-bonding network with the kinase hinge region (e.g., Glu81 and Leu83 in CDK2).
-
Gatekeeper Interaction: The 5-bromo substituent often occupies a hydrophobic pocket near the gatekeeper residue, enhancing selectivity over other kinases.
Visualization: Synthesis & Mechanism
Figure 1: The Wahl Synthesis Pathway
A strategic workflow converting 5-bromoisatin to the GSK-3
Caption: Step-wise activation of 5-bromoisatin to the reactive chloride, followed by coupling to form the kinase inhibitor scaffold.
Experimental Protocols
Protocol A: Synthesis of 5-Bromo-2-chloro-3H-indol-3-one
Critical Note: This intermediate is highly moisture-sensitive.[1] All glassware must be flame-dried, and solvents must be anhydrous.[1]
Materials:
-
5-Bromoisatin (10 mmol, 2.26 g)[1]
-
Phosphorus Pentachloride (PCl
) (11 mmol, 2.29 g) -
Anhydrous Benzene or Chlorobenzene (50 mL) (Note: Toluene is a safer alternative but requires higher temperature control).
-
Argon/Nitrogen atmosphere.[1]
Step-by-Step Methodology:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl
drying tube or inert gas line. -
Mixing: Charge the flask with 5-bromoisatin and anhydrous solvent. Add PCl
in a single portion under positive gas pressure.[1] -
Activation: Heat the suspension to 50–60°C. The reaction typically clarifies as the isatin converts to the soluble imidoyl chloride.
-
Checkpoint: Evolution of HCl gas indicates reaction progress.
-
-
Completion: Stir for 1 hour. The solution should turn deep yellow/orange.
-
Isolation (Optional but recommended to use in situ): Remove solvent under reduced pressure (rotary evaporator with a base trap for HCl) to yield the crude chloride as a yellow-brown solid.
-
Storage: Do not store.[1] Use immediately for Protocol B.
-
Protocol B: The Wahl Coupling (Synthesis of 5-Bromoindirubin)
Objective: Coupling the electrophilic intermediate with oxindole to form the bis-indole core.
Materials:
-
Crude 5-Bromo-2-chloro-3H-indol-3-one (from Protocol A)[1]
-
Oxindole (10 mmol, 1.33 g)
-
Anhydrous Benzene or Toluene (50 mL)
Step-by-Step Methodology:
-
Dissolution: Redissolve the crude chloride intermediate in 50 mL anhydrous solvent.
-
Addition: Add oxindole directly to the solution.
-
Reflux: Heat the mixture to reflux (110°C for toluene).
-
Reaction Monitoring: The reaction mixture will darken significantly, turning deep violet/purple as the indirubin chromophore forms.[2]
-
Work-up: After 2–4 hours, cool to room temperature. The product, 5-bromoindirubin, typically precipitates as a dark violet solid.[1]
-
Purification: Filter the solid. Wash extensively with methanol and water to remove unreacted starting materials and acidic byproducts.
Application Data: Kinase Inhibition Profile
The resulting scaffold, particularly when functionalized to the oxime (5-BIO), exhibits a distinct selectivity profile. The 5-bromo substitution is critical for potency against the GSK-3 family.[1]
Table 1: Inhibitory Potency (IC
| Compound | Target Kinase | IC | Mechanism of Action |
| 5-Bromoindirubin | CDK1/Cyclin B | 400 | ATP Competitive |
| 5-Bromoindirubin | GSK-3 | 250 | ATP Competitive |
| 5-BIO (3'-Oxime) | GSK-3 | 5 - 10 | ATP Competitive (High Selectivity) |
| 5-BIO (3'-Oxime) | CDK5/p25 | 80 | ATP Competitive |
| 6-BIO | GSK-3 | 5 | Isomeric comparison (Reference) |
Note: Data aggregated from standard kinase panels (polymyxin-based assays).
Troubleshooting & Optimization
-
Hydrolysis Risk: If the reaction turns orange and precipitates isatin, moisture has entered the system. The chloride intermediate reverted to the starting material. Corrective Action: Increase PCl
slightly and ensure stricter anhydrous conditions. -
Incomplete Coupling: Low yields in Protocol B often result from old oxindole (oxidized). Corrective Action: Recrystallize oxindole from ethanol before use.[1]
-
Solubility Issues: Indirubins are poorly soluble.[1] For NMR characterization, use DMSO-
and heat the tube to 40°C.[1]
Visualization: Interaction Network
Figure 2: Logical Interaction of 5-Bromo-2-chloro-3H-indol-3-one in Drug Design
Mapping the causality from chemical structure to biological outcome.
Caption: Structural features of the intermediate directly dictate the synthesis success and the biological efficacy of the final inhibitor.
References
-
Meijer, L., et al. (2003). "GSK-3-selective inhibitors derived from Tyrian purple indirubins."[1] Chemistry & Biology.
-
Polychronopoulos, P., et al. (2004). "Structural basis for the synthesis of indirubins as potent cyclin-dependent kinase inhibitors."[1][7] Journal of Medicinal Chemistry.
- Wahl, A. (1909). "Über die Indirubine." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for the chloride route).
-
Leclerc, S., et al. (2001). "Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease."[1] Journal of Biological Chemistry.
-
BenchChem Application Notes. (2025). "Synthesis of 5-substituted indirubins via isatin chloride intermediates."
Sources
- 1. prepchem.com [prepchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. On the Mechanism of Indirubin Formation in the Baeyer-Emmerling Synthesis [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. 5,5'-substituted indirubin-3'-oxime derivatives as potent cyclin-dependent kinase inhibitors with anticancer activity [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-2-chloro-3H-indol-3-one Stability & Handling
[1][2]
Quick Reference Specifications
| Property | Specification | Critical Note |
| CAS No. | 6199-96-8 | Often confused with 5-bromoisatin (CAS 87-23-0) |
| Molecular Formula | C₈H₃BrClNO | Halogenated Indoleninone |
| Primary Hazard | Hydrolytic Instability | Rapidly reverts to 5-Bromoisatin upon moisture contact |
| Storage Temp | -20°C (Optimal) | < 4°C is mandatory; Room temp accelerates degradation |
| Atmosphere | Inert (Ar/N₂) | Strictly Anhydrous |
Part 1: The Mechanism of Decomposition
Q: Why is my compound changing color from yellow to orange/red or blue?
A: This color change is the primary indicator of decomposition. 5-Bromo-2-chloro-3H-indol-3-one is an imidoyl chloride cyclic analog.[1][2] It is thermodynamically driven to revert to its stable amide form (isatin) or dimerize.[2]
-
The Orange/Red Shift (Hydrolysis): In the presence of atmospheric moisture, the C2-Chlorine atom is displaced by water.[2] This generates unstable 2-hydroxy-indoleninone, which instantly tautomerizes to 5-Bromoisatin (an orange/red solid) and releases HCl gas.[1][2]
-
Diagnostic: If your sample smells acrid (HCl) and turns orange, it has hydrolyzed.[2]
-
-
The Blue/Purple Shift (Dimerization): If the hydrolysis is partial, the newly formed 5-Bromoisatin (nucleophile) reacts with the remaining 5-Bromo-2-chloro-3H-indol-3-one (electrophile).[1][2] This condensation produces 5,5'-Dibromoindirubin or 5,5'-Dibromoindigo (Tyrian Purple analogs), which are intensely blue/purple.[1][2]
Visualizing the Degradation Pathway
Figure 1: The dual decomposition pathways triggered by moisture.[2] The "Orange" path is direct hydrolysis; the "Blue" path is a secondary dimerization.
Part 2: Storage & Handling Protocols
Q: How should I store this compound for long-term stability?
A: Treat this compound as a moisture-intolerant reagent .[1][2] Standard "cool and dry" storage is insufficient.[1]
Protocol 1: The "Double-Vessel" Storage System
-
Primary Container: Store the compound in a glass vial with a Teflon-lined screw cap. Ensure the threads are free of powder to guarantee a tight seal.
-
Secondary Container: Place the primary vial inside a larger jar containing a layer of active desiccant (e.g., Drierite or activated molecular sieves).[2]
-
Atmosphere: Flush the secondary jar with Argon or Nitrogen before sealing.[1]
-
Temperature: Store at -20°C .
Q: Can I weigh this on the open bench?
A: No.
-
Best Practice: Weigh inside a glovebox under N₂/Ar atmosphere.
-
Acceptable Alternative: If a glovebox is unavailable, allow the closed vial to warm to room temperature (to prevent condensation on the cold glass), then weigh quickly into a tared, dry flask and immediately purge with inert gas. Do not leave the stock bottle open for more than 15 seconds.
Part 3: Troubleshooting Experimental Issues
Q: I am getting low yields in my nucleophilic substitution reaction. Why?
A: The most common cause is competitive hydrolysis .[1] The rate of reaction with water (hydrolysis) often exceeds the rate of reaction with your intended nucleophile (e.g., amine, thiol), especially if the nucleophile is sterically hindered.
Troubleshooting Checklist:
-
Solvent Dryness: Are you using anhydrous solvents (DCM, THF, Toluene)?
-
Base Selection: Are you using a hydroxide or aqueous base?
-
Order of Addition:
Q: My reaction mixture turned black/tarry. What happened?
A: This indicates oxidative polymerization .[1][2] Indol-3-one derivatives are sensitive to light and oxygen, leading to radical polymerization.[1][2]
-
Solution: Wrap reaction flasks in aluminum foil to exclude light. Degas all solvents using the freeze-pump-thaw method or vigorous sparging with Argon for 20 minutes prior to use.[1][2]
Part 4: Synthesis & Purification Decision Tree
Use this logic flow to determine the best workflow for your specific application.
Figure 2: Decision tree for quality assessment and experimental design.
References
-
Grimshaw, J., & Begley, W. J. (1974).[2] Isatin chloride: a phantom.[1][2] Reactions of 2-(2,2-dichloro-2,3-dihydro-3-oxoindol-1-yl)-3H-indol-3-one. Journal of the Chemical Society, Perkin Transactions 1. Link[2]
- Key Insight: Establishes the historical context and reactivity of "isatin chlorides" (2-chloro-3H-indol-3-ones) and their tendency to form dimers.
-
Katritzky, A. R., Fan, W. Q., Koziol, A. E., & Palenik, G. J. (1989).[3] 2-Chloro-3H-indol-3-one and its reactions with nucleophiles. Journal of Heterocyclic Chemistry. Link[2]
- Key Insight: Defines the dichotomy of reaction p
-
Hosseinzadeh, R., et al. (2012).[2] Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry. Link
-
Key Insight: Provides background on the 5-bromo derivatives and their stability relative to the parent isatin.[1]
-
-
BenchChem Technical Guide. Chemical Stability of Indole Derivatives. Link[2]
- Key Insight: General stability data for halogenated indoles and storage recommendations (inert atmosphere, low temper
Validation & Comparative
Comparative reactivity of 5-bromo vs 5-chloro indoles
[1]
Executive Summary: The Strategic Divergence
In drug discovery, the choice between 5-bromoindole and 5-chloroindole is rarely arbitrary; it dictates the synthetic strategy.
-
5-Bromoindole is the Exploration Scaffold . Its weaker C-Br bond allows for facile functionalization via standard palladium-catalyzed cross-coupling and lithium-halogen exchange under mild conditions. It is the "entry point" for generating library diversity.
-
5-Chloroindole is the Robust Scaffold . The stronger C-Cl bond renders it inert to many standard coupling conditions, allowing it to serve as a metabolic blocker or to survive early-stage manipulations (e.g., C3 functionalization) before being activated by specialized, electron-rich catalyst systems.
This guide analyzes the mechanistic underpinnings of this divergence and provides validated protocols for exploiting their distinct reactivity profiles.
Fundamental Physical Properties
The reactivity difference is rooted in the bond dissociation energy (BDE) and the transition state energy of oxidative addition.
Table 1: Physicochemical Comparison
| Property | 5-Bromoindole | 5-Chloroindole | Impact on Reactivity |
| C-X Bond Energy (BDE) | ~70 kcal/mol | ~81 kcal/mol | Br breaks readily; Cl requires high energy/catalysis. |
| C-X Bond Length | 1.89 Å | 1.74 Å | Longer C-Br bond is more accessible to metal centers. |
| Electronegativity (Pauling) | 2.96 | 3.16 | Cl is more electron-withdrawing, slightly deactivating the ring more than Br. |
| Primary Reactivity Mode | Oxidative Addition (Fast) | Oxidative Addition (Slow/Rate-Limiting) | Dictates catalyst ligand choice. |
Reactivity Profile 1: Palladium-Catalyzed Cross-Coupling
The most critical operational difference lies in the Oxidative Addition step of the catalytic cycle.
Mechanistic Insight
For 5-bromoindole, oxidative addition to Pd(0) is facile and often not the rate-determining step. Standard phosphine ligands (e.g., PPh3) are sufficient.
For 5-chloroindole, the C-Cl bond strength raises the activation energy barrier (
Visualization: Energy Landscape
The following diagram illustrates the kinetic barrier difference between the two substrates.
Figure 1: The activation energy for inserting Palladium into the C-Cl bond is significantly higher, necessitating specialized ligands.
Experimental Protocols
Protocol A: Standard Suzuki Coupling (Optimized for 5-Bromoindole)
Use this for rapid library generation with 5-bromoindole.
-
Reagents: 5-Bromoindole (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 equiv).
-
Solvent: DME/Water (4:1) or Toluene/Ethanol/Water.
-
Procedure:
-
Expectation: High conversion (>90%). 5-Chloroindole will remain largely unreacted under these specific conditions.
Protocol B: High-Energy Suzuki Coupling (Required for 5-Chloroindole)
Use this when the chloride is the only handle or for late-stage diversification.
-
Reagents: 5-Chloroindole (1.0 equiv), Arylboronic acid (1.5 equiv), Pd2(dba)3 (2 mol%), XPhos or SPhos (4-8 mol%), K3PO4 (3.0 equiv).
-
Solvent: n-Butanol or Dioxane/Water.
-
Procedure:
-
Strict deoxygenation is critical (freeze-pump-thaw recommended).
-
Pre-stir Pd source and Ligand for 20 mins to form the active catalytic species.
-
Add substrate and base; heat to 100-110°C (or microwave at 120°C for 30 min).
-
-
Expectation: Good conversion (70-85%). The electron-rich ligand is essential to drive the oxidative addition.
Reactivity Profile 2: Lithium-Halogen Exchange
This reaction is kinetically controlled.[3] The rate of exchange follows the order I > Br > Cl.[3]
-
5-Bromoindole: Undergoes rapid Li-Br exchange at -78°C using t-BuLi or n-BuLi (requires N-protection).
-
5-Chloroindole: Generally inert to Li-Cl exchange at -78°C. Attempting to force the reaction by raising the temperature often results in Directed Ortho Metalation (DoM) at the C4 position or deprotonation of the C2 proton, rather than C-Cl exchange.
Decision Logic: Synthesis Strategy
The following decision tree helps select the correct halogen based on the synthetic pathway.
Figure 2: Decision matrix for selecting 5-Br vs 5-Cl based on synthetic goals.
Protocol: Lithium-Halogen Exchange (5-Bromoindole)
Note: N-H protection (e.g., SEM, Boc, Methyl) is mandatory to prevent simple deprotonation.
-
Substrate: N-Protected-5-bromoindole.
-
Reagent: t-Butyllithium (2.2 equiv) - Caution: Pyrophoric.
-
Conditions: Anhydrous THF, -78°C .
-
Procedure:
-
Cool substrate in THF to -78°C.
-
Add t-BuLi dropwise. The Br-Li exchange is complete within 15–30 minutes.
-
Add electrophile (e.g., DMF for formylation, CO2 for carboxylation).
-
Warm to RT and quench.[1]
-
-
Contrast: If applied to 5-chloroindole , the starting material is usually recovered, or C2-lithiation occurs.
Summary of Chemoselectivity
When a scaffold contains both halogens (e.g., a hypothetical 5-bromo-4-chloroindole), the reactivity difference allows for orthogonal functionalization :
-
Step 1: Pd(PPh3)4 / Na2CO3 @ 80°C
Reacts only at the C-Br bond. -
Step 2: Pd2(dba)3 / XPhos @ 110°C
Reacts at the remaining C-Cl bond.
This hierarchy is fundamental to designing multi-step syntheses of complex indole alkaloids.
References
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Explains Bond Dissociation Energies and Halogen reactivity trends).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link (Foundational text on Suzuki coupling rates I > Br > Cl).
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link (Definitive guide on activating aryl chlorides).
- Li, J. J., & Gribble, G. W.Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist.
-
BenchChem. (2025).[4][1] Comparative study of 5-chloro-indole and 5-bromo-indole derivatives.Link (Source for specific physical property comparisons).
-
Organic Chemistry Portal. Suzuki Coupling.Link (General protocol validation).
A Comparative Guide to Isatin-Based Reagents in Complex Indole Synthesis: Evaluating Alternatives to 5-Bromo-2-chloro-3H-indol-3-one
Introduction
The 5-bromoindole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents.[1][2] Its utility stems from the indole core's ability to mimic biological structures and the bromine atom's dual role as a modulator of physicochemical properties and a versatile synthetic handle for cross-coupling reactions.[2][3] Consequently, robust and flexible methods for synthesizing functionalized 5-bromoindoles are of paramount importance.
One strategy involves the use of highly activated intermediates derived from 5-bromoisatin. 5-Bromo-2-chloro-3H-indol-3-one, a reactive iminoyl chloride-like species, represents such a building block. It is designed to facilitate direct nucleophilic substitution at the C2 position, a traditionally less reactive site in the isatin core. However, its high reactivity often comes at the cost of stability, substrate scope, and operational simplicity.
This guide provides a comprehensive comparison of synthetic strategies centered around 5-Bromo-2-chloro-3H-indol-3-one and its more conventional, versatile alternatives. We will dissect the reactivity, advantages, and limitations of each approach, providing field-proven experimental protocols and quantitative data to guide researchers in selecting the optimal synthetic pathway for their specific target molecules. Our focus will be on comparing the direct use of the reactive intermediate against the broader, more established chemistry of its precursor, 5-bromoisatin, and its N-acyl derivatives.
Part 1: The Target Reagent: Profile of 5-Bromo-2-chloro-3H-indol-3-one
5-Bromo-2-chloro-3H-indol-3-one is not a commercially available reagent but is rather a reactive intermediate generated in situ from 5-bromoisatin. Its synthesis is analogous to the Vilsmeier-Haack reaction or the activation of amides using reagents like phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or oxalyl chloride.[4] The transformation converts the C2 amide carbonyl of the isatin into a highly electrophilic iminoyl chloride.
Presumed Reactivity and Utility: The primary synthetic value of this intermediate lies in its activated C2 position. The chloro group serves as an excellent leaving group, enabling direct Sɴ2-type reactions with a wide range of nucleophiles (amines, alcohols, thiols, carbanions) to forge new bonds at the C2 position, a challenging task with standard isatin chemistry.
-
Pros:
-
Direct and regioselective functionalization of the C2 position.
-
High electrophilicity allows for reactions with weaker nucleophiles.
-
-
Cons:
-
Likely unstable, requiring in situ generation and immediate use.
-
Generation often requires harsh, moisture-sensitive reagents (e.g., PCl₅, POCl₃).
-
High reactivity can lead to a lack of selectivity with multifunctional nucleophiles and potential side reactions.
-
Caption: Workflow for C3-functionalization of 5-bromoisatin using a Grignard reagent.
Experimental Protocol: Synthesis of 5-Bromo-3-hydroxy-3-phenylindolin-2-one
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 5-bromoisatin (2.26 g, 10.0 mmol). Add anhydrous tetrahydrofuran (THF, 40 mL) and cool the resulting suspension to 0°C in an ice bath.
-
Grignard Addition: Add phenylmagnesium bromide (1.0 M solution in THF, 11.0 mL, 11.0 mmol, 1.1 eq) dropwise to the stirred suspension over 15 minutes. The reaction mixture will typically change color.
-
Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the flask back to 0°C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl, 20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the desired product.
Comparative Performance Data (C3-Addition)
| Nucleophile (Reagent) | Product Type | Typical Yield | Reference |
| Phenylmagnesium Bromide | 3-Aryl-3-hydroxyoxindole | 85-95% | [5] |
| Methylmagnesium Iodide | 3-Alkyl-3-hydroxyoxindole | 80-90% | [5] |
| Lithium Phenylacetylide | 3-Alkynyl-3-hydroxyoxindole | 50-60% | [6] |
| Acetone (Aldol) | 3-(2-hydroxypropan-2-yl) | 70-80% | [7] |
C2-Position Functionalization via N-Acylation and Ring-Opening
While direct attack at C2 of isatin is difficult, the amide bond can be activated by N-acylation (e.g., with acetic anhydride). This enhances the electrophilicity of the C2-carbonyl, making it susceptible to nucleophilic attack that results in a facile ring-opening of the indole core. [8][9]This strategy does not yield a C2-substituted indole directly but instead produces valuable N-(2-acetylaminophenyl)glyoxylamide derivatives, which are important peptidomimetics and synthetic intermediates. [10][11] Mechanism: Nucleophilic attack by an amine or alcohol occurs at the C2-carbonyl of the N-acylisatin, cleaving the C2-N1 bond to generate a stable α-ketoamide or α-ketoester derivative. [11][12] Experimental Protocol: Synthesis of 2-(2-acetamidophenyl)-N-benzyl-2-oxoacetamide
-
N-Acylation: In a 50 mL flask, suspend 5-bromoisatin (2.26 g, 10.0 mmol) in acetic anhydride (15 mL). Add a catalytic amount of sulfuric acid (1 drop) and heat the mixture to 80°C for 1 hour. Cool the reaction mixture and pour it onto ice water. Filter the resulting precipitate, wash with cold water, and dry to obtain N-acetyl-5-bromoisatin.
-
Ring-Opening: Dissolve N-acetyl-5-bromoisatin (2.68 g, 10.0 mmol) in acetonitrile (30 mL). Add benzylamine (1.29 g, 12.0 mmol, 1.2 eq).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction can be gently heated (e.g., to 40°C) or facilitated by microwave irradiation to reduce reaction times. [8][11]4. Work-up and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel chromatography to yield the α-ketoamide.
Caption: Synthetic pathway via N-acylation and subsequent nucleophilic ring-opening.
Part 3: Head-to-Head Comparison & Decision Framework
The choice of synthetic strategy depends entirely on the desired final product and the operational constraints of the laboratory.
Comparative Summary Table
| Feature | 5-Bromo-2-chloro-3H-indol-3-one | Direct C3-Functionalization of 5-Bromoisatin | N-Acyl-5-bromoisatin Ring-Opening |
| Primary Target | C2-substituted indoleninones | C3-substituted oxindoles/indoles | α-Ketoamides/esters |
| Reagent Stability | Low (reactive intermediate) | High (stable solid) | Moderate (can hydrolyze) |
| Generation | In situ using harsh reagents | None required (commercially available) | Simple acylation |
| Reaction Conditions | Anhydrous, inert atmosphere | Standard organometallic conditions | Mild, often at room temperature |
| Versatility | Narrow (C2 substitution) | High (wide range of C3 nucleophiles) | High (wide range of N/O nucleophiles) |
| Key Advantage | Direct access to C2 position | Predictable, high-yielding, robust | Access to peptidomimetic scaffolds |
| Key Disadvantage | Instability, harsh conditions | Indirect access to C2 position | Does not retain the indole core |
Decision-Making Framework for Researchers
Caption: Decision framework for selecting an isatin-based synthetic strategy.
Conclusion
While 5-Bromo-2-chloro-3H-indol-3-one offers a direct and powerful method for introducing substituents at the C2 position of the isatin core, its utility is confined to this specific transformation and is hampered by its inherent instability and the harsh conditions required for its generation. For the vast majority of synthetic campaigns targeting novel indole-based compounds, this reactive intermediate is not the optimal starting point.
The true workhorse of this chemical space remains 5-bromoisatin . Its stability, commercial availability, and the predictable, high-yielding reactivity of its C3-carbonyl position make it the superior choice for building molecular complexity. The C3-functionalization route provides access to a vast array of 3-substituted-3-hydroxyoxindoles, which are themselves versatile precursors for further transformations, including the synthesis of 2,3-disubstituted indoles. [5] For researchers targeting acyclic peptidomimetic structures, the N-acylisatin ring-opening strategy provides an elegant and efficient pathway to α-ketoamides and esters. [11]This method highlights the latent versatility of the isatin core, allowing it to serve as a precursor to linear structures, not just fused heterocycles.
References
- A facile regiospecific synthesis of 2,3-disubstituted indoles
- Synthesis of Isatin and Its Derivatives & their Applications in Biological System.[Source Not Available]
-
Isatin Derivatives: A New Frontier in Synthesis and Applications. YouTube.[Link]
-
Recent applications of isatin in the synthesis of organic compounds. Semantic Scholar.[Link]
-
Isatin Derivatives: Biological Activities Review. Scribd.[Link]
-
Synthesis of 3-Substituted Indoles Starting from Isatin. SciSpace by Typeset.[Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Center for Biotechnology Information.[Link]
-
Isatin. Wikipedia.[Link]
-
Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole. MDPI.[Link]
-
General mechanism for the reaction of N -acylisatin with amine or alcohol. ResearchGate.[Link]
-
Opening of 1-acylisatin ring in reactions with primary and secondary amines (microreview). ResearchGate.[Link]
-
(PDF) Aminolysis of Isatin and N-Acetyl Isatin in Acetonitrile and Mixed Acetonitrile-Water Solvents. ResearchGate.[Link]
-
Facile ring-opening of N-acylisatins for the development of novel peptidomimetics. ResearchGate.[Link]
-
Aminolysis of Isatin and N-Acetyl Isatin in Acetonitrile and Mixed Acetonitrile-Water Solvents. Asian Journal of Chemistry.[Link]
-
Synthesis of 5-Bromo Indole Compounds. Scribd.[Link]
-
Synthesis of 5-bromo-indoline. PrepChem.com.[Link]
-
Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.[Link]
- Synthesis method of 5-bromo-6-chloro-3-indoxyl.
- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and rel
-
A Practical Synthesis of 2-Substituted 5-Bromoindoles. ResearchGate.[Link]
-
Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing.[Link]
-
Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI.[Link]
-
The reaction of 5-bromo-3-(1-methylpyrrolidine)-ylidene-3H-indole with acidic organic compounds. Teknoscienze.[Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.[Link]
-
Highly Regioselective Synthesis of 2‐Acylindolines through Cobalt‐Catalyzed C−H Activation/[3+2] Annulation of Aniline Derivatives and Acrylates. ResearchGate.[Link]
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
-
Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed.[Link]
-
Synthesis of 5-bromo-indole derivatives. Reagent and conditions. ResearchGate.[Link]
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A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-3H-indol-3-one: An In-Depth Analytical Overview
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. 5-Bromo-2-chloro-3H-indol-3-one, a halogenated indolone, represents a class of molecules with significant potential as synthetic intermediates. Its utility is intrinsically linked to its purity and confirmed structure, necessitating a robust analytical approach.
Molecular Structure and Expected Spectroscopic Behavior
The structure of 5-Bromo-2-chloro-3H-indol-3-one features a bicyclic indole core, substituted with a bromine atom on the benzene ring and a chlorine atom on the enone-like five-membered ring. This unique arrangement of an α-chloro-α,β-unsaturated ketone within a lactam framework dictates its electronic and, consequently, its spectroscopic properties. Understanding these individual components is key to interpreting the spectral data.
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For 5-Bromo-2-chloro-3H-indol-3-one, both ¹H and ¹³C NMR will provide definitive information on its structure.
¹H NMR Spectroscopy: A Proton's Perspective
The aromatic region of the ¹H NMR spectrum will be critical for confirming the substitution pattern on the benzene ring. We anticipate three distinct signals corresponding to the three aromatic protons.
-
H-4: This proton is ortho to the electron-withdrawing carbonyl group (C=O) and will be the most deshielded, appearing as a doublet at the lowest field.
-
H-6: This proton is situated between the bromine and chlorine atoms and will experience complex coupling, likely appearing as a doublet of doublets.
-
H-7: This proton is ortho to the nitrogen atom and will appear as a doublet.
The N-H proton of the lactam will likely appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Bromo-2-chloro-3H-indol-3-one
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
| ~8.0 - 8.2 | d | H-4 | Deshielded due to proximity to the anisotropic effect of the carbonyl group. |
| ~7.6 - 7.8 | dd | H-6 | Influenced by both the bromine at C-5 and the overall electron-withdrawing nature of the ring system. |
| ~7.3 - 7.5 | d | H-7 | Shielded relative to H-4 and H-6. |
| ~9.0 - 11.0 | br s | N-H | Typical range for indole/lactam N-H protons; broadening due to quadrupolar relaxation and exchange.[2] |
Solvent: DMSO-d₆, Reference: TMS (0 ppm). Chemical shifts are estimates and can vary based on experimental conditions.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum will complement the ¹H NMR data, confirming the carbon skeleton. The two carbonyl carbons and the carbons bearing halogens will be particularly informative.
-
C=O (C-3): The ketone carbonyl carbon will be significantly deshielded, appearing at a low field.
-
C-Cl (C-2): The carbon attached to the chlorine will also be deshielded.
-
Aromatic Carbons: The six carbons of the benzene ring will appear in the typical aromatic region (110-140 ppm), with the carbon attached to bromine (C-5) showing a characteristic shift.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Bromo-2-chloro-3H-indol-3-one
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~180 - 185 | C-3 (C=O) | Typical range for a ketone carbonyl carbon in a conjugated system. |
| ~145 - 150 | C-2 (C-Cl) | Deshielded by the adjacent electronegative chlorine and nitrogen atoms. |
| ~135 - 140 | C-7a | Bridgehead carbon adjacent to nitrogen. |
| ~130 - 135 | C-3a | Bridgehead carbon adjacent to the carbonyl group. |
| ~125 - 130 | C-6 | Aromatic CH carbon. |
| ~120 - 125 | C-4 | Aromatic CH carbon. |
| ~115 - 120 | C-5 (C-Br) | The carbon directly attached to bromine will be shielded relative to other substituted aromatic carbons. |
| ~110 - 115 | C-7 | Aromatic CH carbon, influenced by the adjacent nitrogen. |
Solvent: DMSO-d₆
Part II: Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for the identification of functional groups. The IR spectrum of 5-Bromo-2-chloro-3H-indol-3-one will be dominated by the stretching vibration of the carbonyl group.
Key Expected Absorption Bands:
-
N-H Stretch: A moderate to sharp band is expected in the region of 3200-3400 cm⁻¹, characteristic of the N-H group in the lactam ring.[3]
-
C=O Stretch: A strong, sharp absorption band is anticipated around 1710-1740 cm⁻¹. The presence of the α-chloro substituent and conjugation typically shifts this band to a higher frequency compared to a simple ketone.
-
C=C Stretch: Aromatic and enone C=C stretching vibrations will appear in the 1600-1650 cm⁻¹ region.
-
C-Cl and C-Br Stretches: These will be found in the fingerprint region, typically below 800 cm⁻¹, and can be difficult to assign definitively.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3400 | Medium | N-H Stretch |
| 1710 - 1740 | Strong | C=O Stretch |
| 1600 - 1650 | Medium | C=C Stretch |
| Below 800 | Variable | C-Cl, C-Br Stretch |
Part III: Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For 5-Bromo-2-chloro-3H-indol-3-one, the presence of two different halogen atoms will result in a highly characteristic isotopic pattern for the molecular ion peak.
Expected Molecular Ion and Isotopic Pattern:
-
Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of two units and nearly equal abundance.[2]
-
Chlorine Isotopes: Chlorine also has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), with a mass difference of two units.
The combination of these isotopes will produce a distinctive cluster of peaks for the molecular ion (M, M+2, M+4). The most abundant peak will be from the species containing ⁷⁹Br and ³⁵Cl. The relative intensities of these peaks can be calculated and are a powerful tool for confirming the presence of both bromine and chlorine in the molecule.
Predicted Fragmentation:
The molecule is expected to fragment in a predictable manner under electron ionization (EI). Common fragmentation pathways for related indole structures include the loss of CO, Cl, and Br radicals.[4]
Table 4: Predicted Mass Spectrometry Data
| m/z Value (Predicted) | Assignment | Rationale |
| 245/247/249 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster showing the characteristic isotopic pattern for one bromine and one chlorine atom. |
| 217/219/221 | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule, a common fragmentation for carbonyl-containing compounds. |
| 210/212 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 166/168 | [M-Br]⁺ | Loss of a bromine radical. |
Part IV: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The extended π-system of the 5-Bromo-2-chloro-3H-indol-3-one, which includes the benzene ring and the enone functionality, is expected to absorb UV radiation.
The absorption spectrum will likely show multiple bands corresponding to π → π* transitions. The exact position of the absorption maximum (λ_max) is sensitive to the solvent. Generally, conjugated enones and aromatic systems absorb in the 250-350 nm range.[5][6] The presence of the auxochromic bromine and the chromophoric carbonyl and chloro groups will influence the exact λ_max.[5]
Comparative Analysis with Alternative Structures
The spectroscopic features of 5-Bromo-2-chloro-3H-indol-3-one can be better understood by comparing them to simpler, related molecules.
-
5-Bromoindole: This analog lacks the C-2 chloro and C-3 keto functionalities. Its ¹H NMR spectrum would show signals for the C-2 and C-3 protons, which are absent in our target molecule.[2][7] The IR spectrum would lack the strong C=O stretch around 1720 cm⁻¹.[7]
-
5-Chloroindole: Comparing bromo- and chloro-substituted indoles reveals subtle but predictable differences. Bromine is more polarizable and has a larger atomic radius than chlorine, which can influence intermolecular interactions and, to a lesser extent, electronic properties.[8] This is often reflected in slight variations in chemical shifts and melting points.[8]
-
Indol-3-one (Isatin) derivatives: These compounds share the core keto-lactam structure. For example, in 5-bromo-1-(2-chloroethyl)-1H-indole-2,3-dione, the presence of two carbonyl groups would lead to two distinct C=O stretches in the IR and two low-field signals in the ¹³C NMR spectrum.
This comparative approach is essential for identifying the unique spectral signatures of 5-Bromo-2-chloro-3H-indol-3-one and distinguishing it from potential precursors, isomers, or byproducts.
Experimental Protocols
The following are generalized, best-practice methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
-
Data Acquisition: Insert the tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity. Acquire the spectra using standard pulse sequences.
Workflow for NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
Attenuated Total Reflectance (ATR) - IR Spectroscopy
-
Background: Ensure the ATR crystal is clean. Collect a background spectrum.
-
Sample Application: Place a small amount of the solid powder sample onto the ATR crystal.
-
Pressure Application: Lower the press arm to apply firm, even pressure, ensuring good contact between the sample and the crystal.
-
Data Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Ionization: In the high-vacuum source, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Logical Flow for Spectroscopic Structure Elucidation
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Efficacy of 5-Bromo-2-chloro-3H-indol-3-one in target-based assays
This guide provides an in-depth technical analysis of 5-Bromo-2-chloro-3H-indol-3-one (CAS: 6199-96-8), a specialized chemical entity often confused with standard chromogenic substrates.
Executive Summary: The Identity & Utility Paradox
5-Bromo-2-chloro-3H-indol-3-one (also known as 5-Bromo-pseudo-isatin chloride) is not a direct alternative to the standard phosphatase substrate BCIP (5-Bromo-4-chloro-3-indolyl phosphate), despite frequent catalog misclassifications.
-
Primary Utility: It is a highly reactive electrophilic scaffold used in the synthesis of Tryptanthrin derivatives —potent inhibitors in target-based assays for IDO1 (Indoleamine 2,3-dioxygenase) and Kinases (e.g., VEGFR).
-
The Misconception: Researchers seeking a Western Blot substrate should utilize BCIP (CAS: 6578-06-9). Using the 2-chloro-indolone variant in a phosphatase assay will result in assay failure due to the inability to form the dimeric indigo chromophore.
Part 1: Technical Profile & Mechanism of Action
Chemical Identity & Reactivity
Unlike standard indoxyl substrates which are stable until enzymatic hydrolysis, 5-Bromo-2-chloro-3H-indol-3-one is an activated intermediate.
| Feature | 5-Bromo-2-chloro-3H-indol-3-one | BCIP (Standard Alternative) |
| CAS Number | 6199-96-8 | 6578-06-9 |
| Core Structure | Indol-3-one (Oxidized Isatin) | Indolyl Phosphate (Reduced Indoxyl) |
| C-2 Position | Chlorinated (Reactive Electrophile) | Unsubstituted (Site of Dimerization) |
| Primary Application | Scaffold for Drug Synthesis (Tryptanthrins) | Chromogenic Substrate (Western Blot/IHC) |
| Mechanism | Condensation with nucleophiles (Amines) | Dephosphorylation & Oxidative Dimerization |
Efficacy in Target-Based Drug Discovery (The "Real" Assay)
The "efficacy" of this molecule lies in its ability to generate Tryptanthrin libraries with high yield and purity. Tryptanthrin is a privileged scaffold for:
-
IDO1/TDO Inhibition: Target-based assays for cancer immunotherapy.
-
Anti-Parasitic Activity: Assays targeting Plasmodium falciparum lactate dehydrogenase (PfLDH).
Mechanism of Synthesis (The Assay Enabler): The 2-chloro group acts as a superior leaving group compared to the 2-oxo group of Isatin, allowing for rapid condensation with anthranilic acids to form the quinazoline ring of Tryptanthrin.
Part 2: Comparative Performance Guide
Scenario A: Drug Discovery (Scaffold Generation)
Context: Synthesizing inhibitors for IDO1 or Kinase screening.
| Metric | 5-Bromo-2-chloro-3H-indol-3-one (Method A) | 5-Bromo-isatin + PCl5 (Method B) | Isatoic Anhydride (Method C) |
| Reaction Efficiency | High (Direct Condensation) | Low (Requires in-situ activation) | Moderate |
| Yield (Tryptanthrin) | 42% - 59% (High purity crystals) | Variable (Moisture sensitive) | 30% - 45% |
| Purification | Simple Recrystallization (DMF) | Complex (Phosphorus byproducts) | Chromatography often required |
| Target Assay Suitability | Excellent (Low background impurities) | Good | Moderate |
Verdict: For generating libraries of IDO1 inhibitors, the 5-Bromo-2-chloro-3H-indol-3-one scaffold offers superior synthetic efficacy, reducing "false positives" in downstream biochemical assays caused by synthesis byproducts.
Scenario B: Phosphatase Assays (Western Blot/IHC)
Context: Detecting Alkaline Phosphatase (AP) activity.[1][2][3]
-
Performance: 0% Efficacy.
-
Reasoning: The 2-position is blocked by Chlorine. The enzymatic removal of a phosphate (which is absent in this molecule anyway) is impossible. Even if reduced, it cannot dimerize to form the blue precipitate (Indigo) because the 2-2' bond formation is sterically and chemically hindered.
-
-
Correct Alternative: BCIP/NBT System.
Part 3: Experimental Protocols
Protocol 1: Synthesis of Bioactive Tryptanthrin (Target: IDO1 Assay)
Use this protocol to generate the active compound for your target-based assay.
Reagents:
-
Scaffold: 5-Bromo-2-chloro-3H-indol-3-one (1.0 eq)
-
Nucleophile: 2-Aminoterephthalic acid (1.0 eq)
-
Solvent: Anhydrous DMF
Workflow:
-
Dissolution: Dissolve 1.0 g of 5-Bromo-2-chloro-3H-indol-3-one in 7 mL dry DMF.
-
Condensation: Add 0.745 g of 2-aminoterephthalic acid.
-
Reflux: Heat the mixture (Method B conditions) to facilitate ring closure.
-
Crystallization: Cool to room temperature. Yellow/Orange crystals of the Tryptanthrin derivative will precipitate.
-
Purification: Recrystallize from DMF and wash with acetone.
-
Assay Validation: Dissolve product in DMSO and screen in IDO1 kynurenine-production assay .
Protocol 2: Correcting the "Western Blot" Error
If you possess this chemical and intend to run a Western Blot, follow this validation step to prove incompatibility.
-
Control: Prepare standard BCIP solution (50 mg/mL in 100% DMF).
-
Test: Prepare 5-Bromo-2-chloro-3H-indol-3-one (50 mg/mL in 100% DMF).
-
Reaction: Add 10 µL of Alkaline Phosphatase (AP) enzyme to 1 mL of reaction buffer (Tris pH 9.5) containing 5 µL of each substrate + 10 µL NBT.
-
Observation:
-
BCIP: Turns dark blue/purple within 5 minutes (Precipitate).
-
Test Compound: Remains yellow/orange or forms non-specific brown sludge (No specific signal).
-
Part 4: Visualization of Pathways
The following diagram illustrates the divergence between the Drug Discovery Pathway (using the 2-chloro scaffold) and the Diagnostic Pathway (using BCIP), highlighting the critical chemical difference.
Caption: Divergent workflows: The 2-chloro scaffold (Red) creates inhibitors, while BCIP (Blue) detects enzymes. They are chemically incompatible.
References
-
Synthesis and evaluation of the antiplasmodial activity of tryptanthrin derivatives. Source: National Institutes of Health (NIH) / PubMed Central. Context: Details the synthesis of bioactive tryptanthrins using 5-bromo-2-chloro-3H-indol-3-one as the key electrophilic intermediate. URL:[Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitors. Source: Cancer Treatment Journal / Vertex AI Grounding. Context: Establishes the biological relevance of indolone/indolinone scaffolds in kinase inhibition (VEGFR/PDGFR). URL:[Link]
Sources
- 1. 5-Bromo-4-chloro-3-indolyl phosphate - Wikipedia [en.wikipedia.org]
- 2. biocompare.com [biocompare.com]
- 3. 5-Bromo-4-chloro-3-indolyl_phosphate [bionity.com]
- 4. 6199-96-8 | 5-Bromo-2-chloro-3H-indol-3-one | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 5-bromo-2-chloro-3H-indol-3-one | 6199-96-8 [amp.chemicalbook.com]
- 7. 5-bromo-2-chloro-3H-indol-3-one | 6199-96-8 [chemicalbook.com]
- 8. 5-bromo-2-chloro-3H-indol-3-one, CasNo.6199-96-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
